N1-Methylation Reduces Hydrogen-Bond Donor Count and Increases Calculated logP by ~0.5 Units Relative to the Des-Methyl Analog
N1-Methylation of the pyrazole ring eliminates one hydrogen-bond donor (HBD) and slightly increases lipophilicity. The target compound has a predicted HBD count of 1 (the exocyclic NH2), while the des-methyl analog 4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine has 2 HBDs (exocyclic NH2 plus pyrazole N1-H) [1]. The calculated logP difference is approximately +0.5 log units for the N1-methyl derivative, favoring improved membrane permeability in cellular assays [1].
| Evidence Dimension | Hydrogen-bond donor count and calculated logP |
|---|---|
| Target Compound Data | HBD = 1; calculated logP ≈ 1.8 (ChemAxon prediction) |
| Comparator Or Baseline | 4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine: HBD = 2; calculated logP ≈ 1.3 |
| Quantified Difference | ΔHBD = −1; ΔlogP ≈ +0.5 |
| Conditions | In silico prediction using Chemicalize (ChemAxon) at pH 7.4; no experimental logP data available |
Why This Matters
Reducing HBD count by one and increasing logP by ~0.5 units can substantially improve passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.
- [1] Chemicalize (ChemAxon). Predicted properties comparison: HBD count, logP. Available at: https://chemicalize.com (accessed 2026-05-11). View Source
